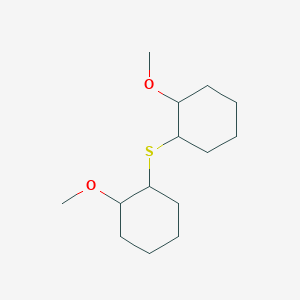
Chromium--nickel (1/6)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Chromium–nickel (1/6) is a compound that belongs to the family of nickel-chromium alloys. These alloys are known for their excellent resistance to oxidation and high-temperature stability. They are widely used in various industrial applications due to their mechanical strength and corrosion resistance .
準備方法
Synthetic Routes and Reaction Conditions
The preparation of chromium–nickel (1/6) involves the alloying of nickel and chromium in specific proportions. The process typically includes melting the base metals in a high-temperature furnace and then combining them in the desired ratio. The alloy is then cast into molds and allowed to cool. The reaction conditions include maintaining a controlled atmosphere to prevent oxidation and ensuring uniform mixing of the metals .
Industrial Production Methods
Industrial production of chromium–nickel alloys involves large-scale melting and casting processes. The metals are melted in electric arc furnaces, and the molten alloy is poured into ingot molds. The ingots are then processed through various mechanical treatments such as rolling, forging, and annealing to achieve the desired mechanical properties .
化学反応の分析
Types of Reactions
Chromium–nickel (1/6) undergoes several types of chemical reactions, including:
Reduction: In certain conditions, the alloy can undergo reduction reactions, especially in the presence of reducing agents.
Substitution: The alloy can participate in substitution reactions where other metals or elements replace nickel or chromium in the alloy matrix.
Common Reagents and Conditions
Common reagents used in reactions involving chromium–nickel (1/6) include oxygen, hydrogen, and various acids and bases. The conditions for these reactions typically involve high temperatures and controlled atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from reactions involving chromium–nickel (1/6) include chromium oxide, nickel oxide, and various intermetallic compounds. These products are often stable and contribute to the alloy’s overall durability and resistance to corrosion .
科学的研究の応用
Chromium–nickel (1/6) has numerous scientific research applications, including:
作用機序
The mechanism by which chromium–nickel (1/6) exerts its effects involves the formation of a stable oxide layer on its surface. This layer acts as a barrier to further oxidation and corrosion. The molecular targets include the metal atoms in the alloy, which interact with oxygen and other reactive species to form protective compounds . The pathways involved include oxidation-reduction reactions and surface passivation processes .
類似化合物との比較
Chromium–nickel (1/6) can be compared with other similar compounds such as:
Nickel-chromium (80/20): Contains a higher percentage of nickel and is known for its higher electrical resistivity and lower thermal conductivity.
Nickel-chromium (60/16): Contains a lower percentage of chromium and is used in applications requiring lower oxidation resistance.
Nickel-chromium (35/20): Contains a higher percentage of chromium and is used in high-temperature applications.
Chromium–nickel (1/6) is unique due to its specific ratio of nickel to chromium, which provides a balance of mechanical strength, corrosion resistance, and high-temperature stability .
特性
CAS番号 |
194284-06-5 |
|---|---|
分子式 |
CrNi6 |
分子量 |
404.16 g/mol |
IUPAC名 |
chromium;nickel |
InChI |
InChI=1S/Cr.6Ni |
InChIキー |
URQDRAGKNXFIRP-UHFFFAOYSA-N |
正規SMILES |
[Cr].[Ni].[Ni].[Ni].[Ni].[Ni].[Ni] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


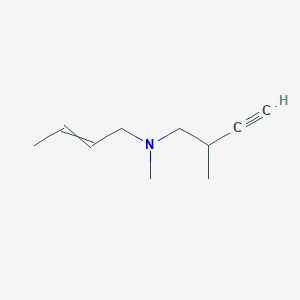
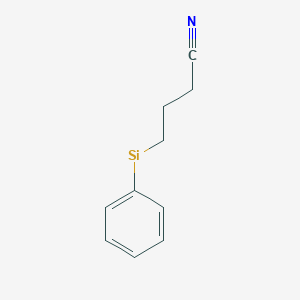
![2-{[2-(Trimethoxysilyl)ethyl]disulfanyl}-1,3-benzothiazole](/img/structure/B12556648.png)

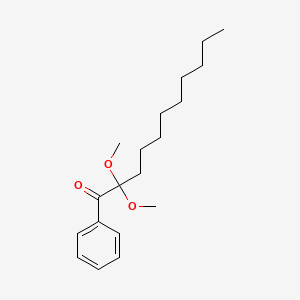


![N-(3,4-Dimethylphenyl)-N-(4-methylphenyl)[1,1'-biphenyl]-4-amine](/img/structure/B12556678.png)

![4,5,6,7-Tetrahydro[1,2]thiazolo[4,5-c]pyridin-3(2H)-one](/img/structure/B12556695.png)
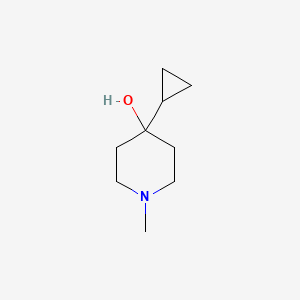
![6-Anilino[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole-3(2H)-thione](/img/structure/B12556707.png)

